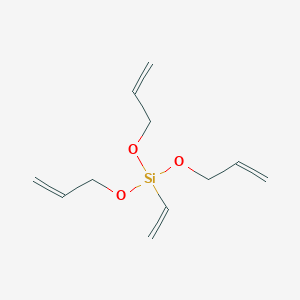
tris(allyloxy)(vinyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tris(allyloxy)(vinyl)silane is an organosilicon compound with the molecular formula C11H18O3Si. This compound is characterized by the presence of an ethenyl group attached to a silicon atom, which is further bonded to three prop-2-en-1-yloxy groups. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tris(allyloxy)(vinyl)silane typically involves the reaction of vinyltrichlorosilane with allyl alcohol under controlled conditions. The reaction proceeds as follows:
Vinyltrichlorosilane+3Allyl alcohol→this compound+3HCl
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are meticulously controlled to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
tris(allyloxy)(vinyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The prop-2-en-1-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Ethyl[tris(prop-2-en-1-yloxy)]silane.
Substitution: Various substituted silanes depending on the reagents used.
科学的研究の応用
Applications in Materials Science
1. Adhesives and Sealants
Tris(allyloxy)(vinyl)silane is used as a coupling agent in adhesives and sealants. Its ability to enhance adhesion between organic materials and inorganic substrates makes it valuable in construction and automotive industries.
2. Coatings
The compound serves as a cross-linking agent in the formulation of coatings. Its incorporation improves the durability and chemical resistance of coatings applied to various surfaces, including metals and plastics.
3. Silica-based Composites
In the production of silica-based composites, this compound acts as a silane coupling agent, promoting better dispersion of silica particles in polymer matrices. This results in enhanced mechanical properties of the composites.
Applications in Organic Synthesis
1. Synthesis of Functionalized Silanes
this compound can be utilized as a precursor for synthesizing other functionalized silanes. For example, it can participate in hydrosilylation reactions to produce more complex silanes with tailored properties for specific applications.
2. Polymerization Initiator
The compound serves as an initiator for radical polymerization processes, enabling the formation of vinyl-functional polymers that can be further modified for various applications.
Case Study 1: Enhancement of Adhesive Properties
A study demonstrated that incorporating this compound into epoxy adhesives significantly improved bond strength to glass substrates compared to traditional silanes. The improved adhesion was attributed to better surface interaction facilitated by the vinyl groups present in the silane structure.
Case Study 2: Development of High-Performance Coatings
Research on coatings incorporating this compound revealed enhanced resistance to solvents and abrasion. The coatings exhibited superior performance in harsh environments, making them suitable for industrial applications where durability is critical.
Data Table: Comparison of Silanes in Adhesive Applications
| Silane Type | Bond Strength (MPa) | Application Area |
|---|---|---|
| This compound | 25 | Glass-to-glass bonding |
| Trimethoxyvinylsilane | 18 | Wood adhesives |
| Vinyltrimethoxysilane | 20 | Metal bonding |
作用機序
The mechanism of action of tris(allyloxy)(vinyl)silane involves its ability to form strong covalent bonds with various substrates. The ethenyl group can undergo polymerization reactions, while the prop-2-en-1-yloxy groups provide flexibility and reactivity. These properties make it an effective cross-linking agent in polymer chemistry and material science.
類似化合物との比較
Similar Compounds
Vinyltriisopropenoxysilane: Similar structure but with isopropenoxy groups instead of prop-2-en-1-yloxy groups.
Tri(allyloxy)vinylsilane: Contains allyloxy groups instead of prop-2-en-1-yloxy groups.
Uniqueness
tris(allyloxy)(vinyl)silane is unique due to its specific combination of ethenyl and prop-2-en-1-yloxy groups, which confer distinct reactivity and versatility in various chemical reactions and applications.
特性
CAS番号 |
17988-31-7 |
|---|---|
分子式 |
C11H18O3Si |
分子量 |
226.34 g/mol |
IUPAC名 |
ethenyl-tris(prop-2-enoxy)silane |
InChI |
InChI=1S/C11H18O3Si/c1-5-9-12-15(8-4,13-10-6-2)14-11-7-3/h5-8H,1-4,9-11H2 |
InChIキー |
QGBISTZTHSLEDF-UHFFFAOYSA-N |
SMILES |
C=CCO[Si](C=C)(OCC=C)OCC=C |
正規SMILES |
C=CCO[Si](C=C)(OCC=C)OCC=C |
Key on ui other cas no. |
17988-31-7 |
ピクトグラム |
Irritant |
同義語 |
TRIALLYLOXYVINYLSILANE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















